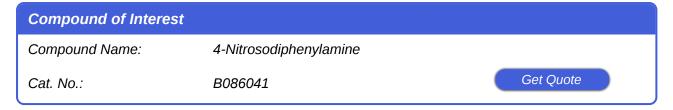


Industrial Synthesis of 4-Nitrosodiphenylamine: A Detailed Overview of Preparation Methods

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For Researchers, Scientists, and Drug Development Professionals

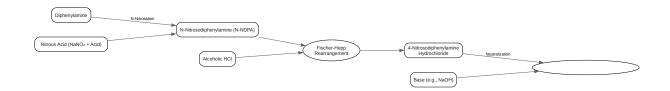
This document provides a comprehensive overview of the principal industrial methods for the synthesis of **4-Nitrosodiphenylamine** (4-NODPA), a crucial intermediate in the production of antioxidants, antiozonants, and other specialty chemicals. The following sections detail the key manufacturing processes, including the Diphenylamine Method, the Aniline Condensation Method, and the Carbanilide Method. Each method is presented with detailed experimental protocols, quantitative data for comparison, and graphical representations of the chemical pathways and workflows.

Diphenylamine Method via Fischer-Hepp Rearrangement

This widely utilized industrial process involves two main stages: the N-nitrosation of diphenylamine to form N-Nitrosodiphenylamine (N-NDPA), followed by an acid-catalyzed Fischer-Hepp rearrangement to yield the final product, **4-Nitrosodiphenylamine**.

Signaling Pathway: Fischer-Hepp Rearrangement





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Caption: Reaction pathway for the synthesis of **4-Nitrosodiphenylamine** from Diphenylamine.

Experimental Protocol:

Part 1: Synthesis of N-Nitrosodiphenylamine

- In a stirred reactor, create a mixture of an aqueous solution of sodium nitrite and diphenylamine.
- An aliphatic C5-C10 alcohol that is substantially immiscible with water, such as hexanol, can be used as a solvent.[1]
- Incrementally add a mineral acid, such as sulfuric acid, to the mixture.[1] The temperature of the reaction is typically maintained between 10°C and 50°C, with a preferred range of 30-40°C.[1]
- After the addition of acid is complete, continue stirring for a designated period, for instance,
 15 minutes, to ensure the reaction goes to completion.[1]
- Allow the phases to separate and remove the aqueous layer. The organic layer containing the N-nitrosodiphenylamine is retained for the next step.

Part 2: Rearrangement to **4-Nitrosodiphenylamine**



- Adjust the temperature of the organic layer from the previous step to 30-35°C.[1]
- Introduce hydrogen chloride gas into the solution while stirring and cooling to manage the reaction temperature.[1]
- The rearrangement is conducted in an alcoholic hydrogen chloride solution.[2] The reaction conditions, including the ratio of hydrogen chloride to N-nitrosodiphenylamine, temperature (0° to 65°C), and reaction time (up to four hours), are controlled to keep the resulting 4-nitrosodiphenylamine hydrochloride in solution to prevent spontaneous decomposition.[2]
- Upon completion of the rearrangement, the acidic solution containing 4nitrosodiphenylamine hydrochloride is neutralized with an aqueous alkali solution, such as
 sodium hydroxide, to precipitate the free 4-nitrosodiphenylamine.[2][3]
- The product can then be recovered through filtration, washed, and dried.

Ouantitative Data:

Parameter	Value	Reference
N-Nitrosation		
Diphenylamine Concentration	10% to 40% by weight in alcohol	[1]
Nitrous Acid Excess	~10 mole percent	[1]
Reaction Temperature	10°C - 50°C (preferred 30- 40°C)	[1]
Rearrangement		
Reaction Temperature	0°C - 65°C	[2]
Reaction Time	Up to 4 hours	[2]
Molar Ratio (HCl:N-NDPA)	Up to 20:1	[2]
Yield of 4-NODPA	95% (based on converted N- NDPA)	[3]

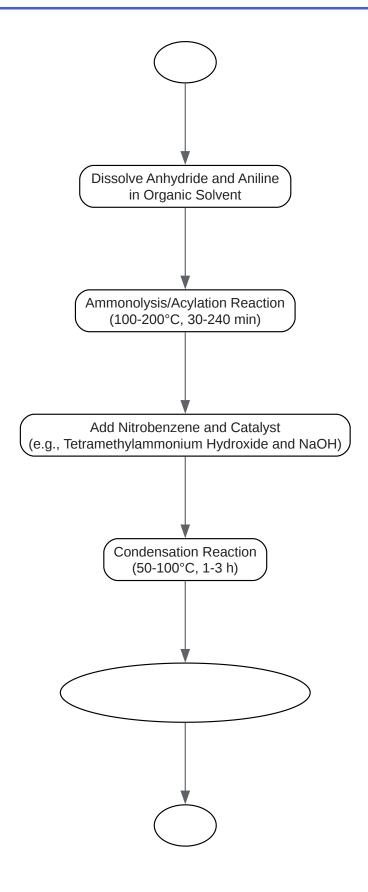


Aniline Condensation Method

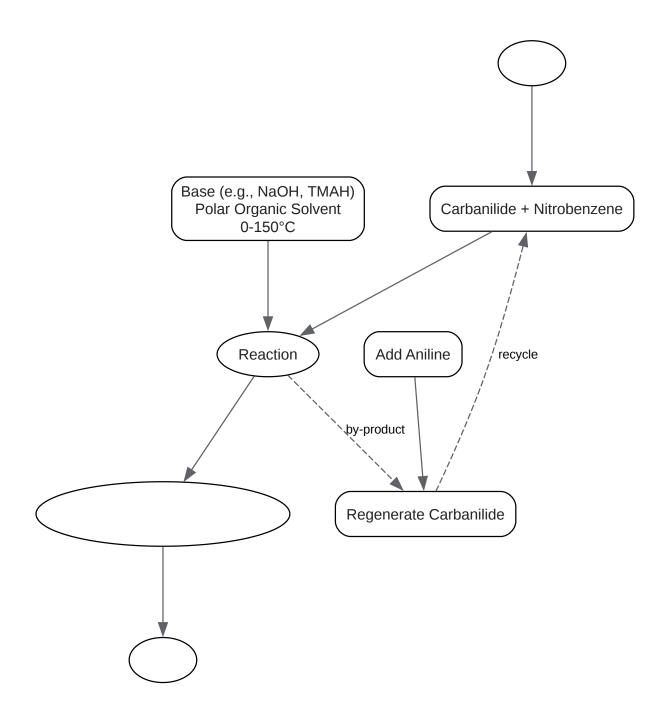
This method involves the direct condensation of an aniline derivative with nitrobenzene in the presence of a strong base to produce a mixture of 4-nitrodiphenylamine (4-NDPA) and **4-nitrosodiphenylamine** (4-NODPA). The 4-NDPA can be subsequently reduced to 4-aminodiphenylamine, which is a precursor to many antioxidants.

Experimental Workflow: Aniline Condensation









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